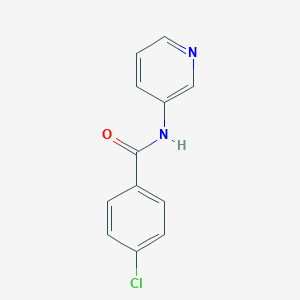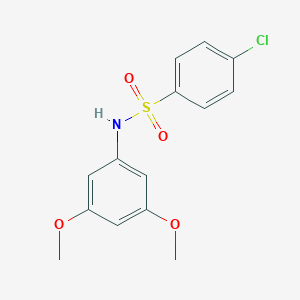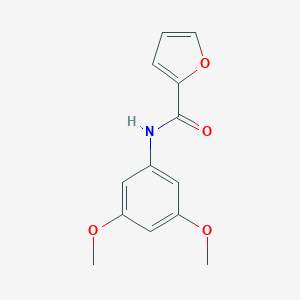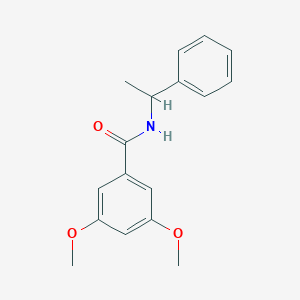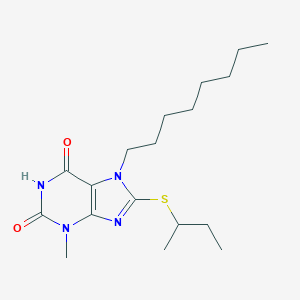
8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
説明
This compound, also known as 8-SEC-BUTYLSULFANYL-3-METHYL-7-(3-METHYL-BUTYL)-3,7-DIHYDRO-PURINE-2,6-DIONE, is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C15H24N4O2S and a molecular weight of 324.448 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The compound has a molecular weight of 324.448 , but other properties like melting point, boiling point, solubility, etc., are not provided.科学的研究の応用
Synthesis Techniques and Protective Groups
- A study by Khaliullin and Shabalina (2020) explored the use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. They demonstrated the synthesis of these compounds starting from available 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione using the thietanyl protecting group. This process highlighted the stability of the thietanyl group under various conditions and its efficacy in protecting the purine diones during synthesis (Khaliullin & Shabalina, 2020).
Derivatives Synthesis
- Khaliullin and Klen (2010) reported a new one-step procedure for synthesizing 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione derivatives. This involved reacting 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes, demonstrating a method to create structurally diverse derivatives of purine diones for potential applications in various fields (Khaliullin & Klen, 2010).
Application in Receptor Affinity and Pharmacology
- Chłoń-Rzepa et al. (2013) studied the synthesis and evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione. They explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential application in psychotropic drug development. Their research provided insights into designing new ligands for these receptors, demonstrating the versatility of purine dione derivatives in pharmacology (Chłoń-Rzepa et al., 2013).
Crystallographic and Computational Studies
- Mabied et al. (2014) conducted a crystallographic and computational study on a caffeine derivative of purine. They examined the crystal structure of a substituted purine derivative, providing valuable information on the structural aspects of these compounds. This study is significant for understanding the molecular configuration and potential material design applications of purine derivatives (Mabied et al., 2014).
Safety and Hazards
特性
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-octylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-5-7-8-9-10-11-12-22-14-15(19-18(22)25-13(3)6-2)21(4)17(24)20-16(14)23/h13H,5-12H2,1-4H3,(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPCEBSNSCYUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,8-Dimethyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402212.png)
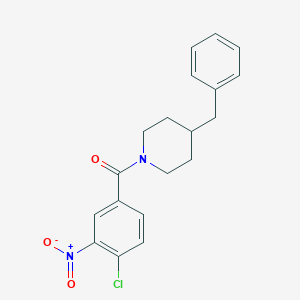

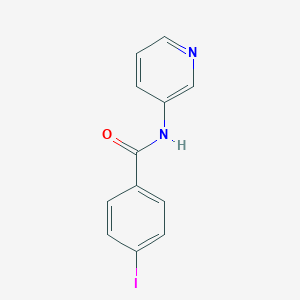
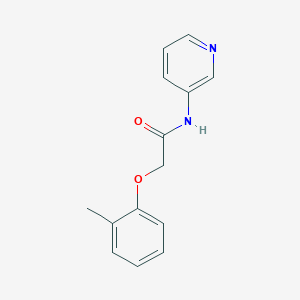
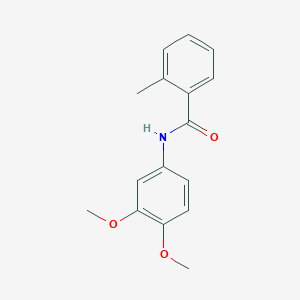
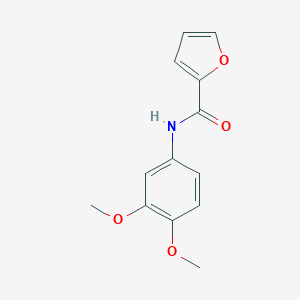

![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)
